
N-(5-chloro-2-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)furan-3-carboxamide, also known as CMF, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been extensively studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)furan-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer, N-(5-chloro-2-methylphenyl)furan-3-carboxamide inhibits the activity of MMPs, which are involved in the breakdown of extracellular matrix and tumor invasion. It also induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway.
In inflammation, N-(5-chloro-2-methylphenyl)furan-3-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activation of NF-kappa B. This leads to a reduction in the expression of genes involved in inflammation.
In neurological disorders, N-(5-chloro-2-methylphenyl)furan-3-carboxamide exerts its neuroprotective effects by reducing oxidative stress-induced damage and increasing the survival of neurons. It also improves cognitive function and reduces anxiety-like behavior by modulating the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(5-chloro-2-methylphenyl)furan-3-carboxamide inhibits the activity of MMPs, induces apoptosis, and inhibits tumor growth and metastasis. In inflammation, N-(5-chloro-2-methylphenyl)furan-3-carboxamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological disorders, N-(5-chloro-2-methylphenyl)furan-3-carboxamide reduces oxidative stress-induced damage, increases the survival of neurons, and improves cognitive function and reduces anxiety-like behavior.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments include its synthetic accessibility, potent anticancer and anti-inflammatory effects, and neuroprotective properties. However, the limitations of using N-(5-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments include its relatively low solubility in water and potential toxicity at high concentrations.
Future Directions
For the study of N-(5-chloro-2-methylphenyl)furan-3-carboxamide include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential as a therapeutic agent in other diseases such as cardiovascular and metabolic disorders. In addition, the mechanisms underlying the neuroprotective effects of N-(5-chloro-2-methylphenyl)furan-3-carboxamide and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease warrant further investigation.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)furan-3-carboxamide involves the reaction of 5-chloro-2-methylphenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, and the structure is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-chloro-2-methylphenyl)furan-3-carboxamide has shown promising results as a potent inhibitor of tumor growth and metastasis. It exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. In addition, N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation, N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by macrophages. This anti-inflammatory effect is mediated by the inhibition of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of genes involved in inflammation.
In neurological disorders, N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been studied for its potential as a neuroprotective agent. It has been shown to increase the survival of neurons and protect against oxidative stress-induced damage in vitro. In addition, N-(5-chloro-2-methylphenyl)furan-3-carboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-3-10(13)6-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORDHIYLRFPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
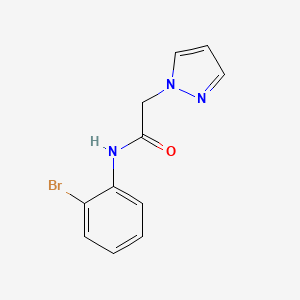
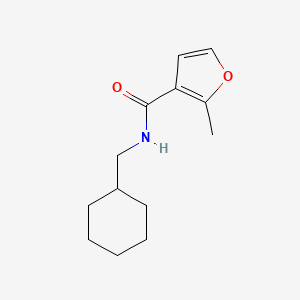
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
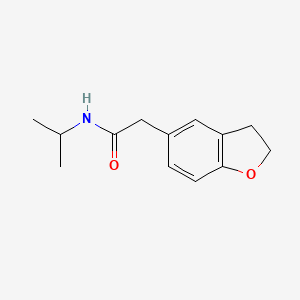
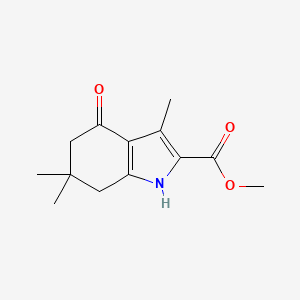
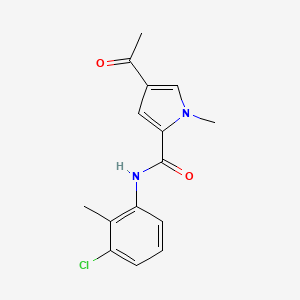

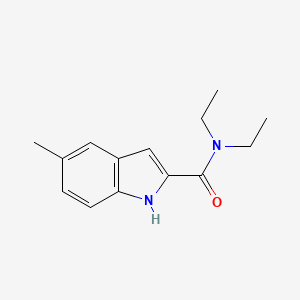
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
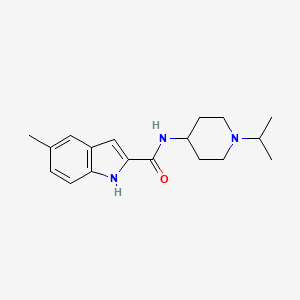
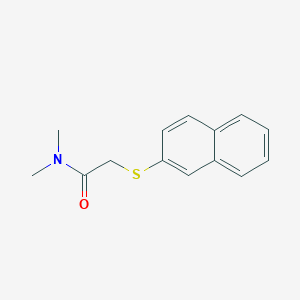
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)